molecular formula C17H20N4O4S B4027014 N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B4027014
M. Wt: 376.4 g/mol
InChI Key: PEWYGEJSZNBSOO-UHFFFAOYSA-N
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Description

This compound features a tetrahydrofuran carboxamide moiety linked to a phenyl ring via a sulfamoyl bridge, which is further connected to a 2,6-dimethylpyrimidine heterocycle. Its synthesis typically involves multi-step nucleophilic substitutions and condensation reactions under controlled conditions (e.g., microwave irradiation, Cs₂CO₃ catalysis) .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-10-16(19-12(2)18-11)21-26(23,24)14-7-5-13(6-8-14)20-17(22)15-4-3-9-25-15/h5-8,10,15H,3-4,9H2,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYGEJSZNBSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfamoylphenyl Derivatives

Key Structural Variations :

Pyrimidine Substituents :

  • Dimethylpyrimidine (target compound) vs. dimethoxypyrimidine ():
  • Methoxy groups may reduce metabolic stability due to increased susceptibility to oxidative demethylation.

Carboxamide Variations :

  • Tetrahydrofuran carboxamide (target) vs. furan carboxamide ():
  • The saturated tetrahydrofuran ring improves conformational rigidity and metabolic resistance compared to the unsaturated furan .
    • Acetamide () vs. pyrrolo[2,3-d]pyrimidine ():
Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Core Heterocycle Substituents Molecular Formula Molecular Weight Yield (%)
Target Compound Pyrimidine 2,6-Dimethyl C17H20N4O5S 408.43 Not Reported
N-[4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl]furan-2-carboxamide Pyrimidine 2,6-Dimethoxy C17H16N4O6S 428.39 Not Reported
10a (Pyrrolo[2,3-d]pyrimidine derivative) Pyrrolo[2,3-d]pyrimidine 4,6-Dimethylpyrimidine C28H28N8O4S 588.64 43
CF7 () Pyrimidine 2-Pyrimidinyl C24H23N5O5S 493.53 76

Biological Activity

Overview

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound recognized for its potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition. Its unique chemical structure, characterized by a pyrimidine ring and a sulfonamide linkage, facilitates interactions with various biological targets.

Chemical Structure

The compound's IUPAC name is N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-tetrahydro-2-furancarboxamide. The structure can be summarized as follows:

ComponentDescription
Molecular FormulaC17H20N4O3S
Molecular Weight356.43 g/mol
Functional GroupsPyrimidine, sulfonamide, tetrahydrofuran

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group allows it to bind effectively to the active sites of target enzymes, leading to the inhibition of their activity and subsequent modulation of biochemical pathways. This mechanism has been explored in various studies focusing on enzyme inhibition and cancer cell apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . For instance, it has been investigated for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells. A notable study highlighted its efficacy in inhibiting cell proliferation in human breast cancer models with an EC50 value indicating potent activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . It interacts with enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and other diseases. The sulfonamide moiety is particularly relevant due to its historical use in developing drugs targeting bacterial enzymes.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Cancer Research demonstrated that compounds similar to this compound could induce apoptosis with an EC50 of 2 nM in breast cancer xenograft models .
  • Enzyme Interaction Studies :
    • Research published in Journal of Medicinal Chemistry indicated that the compound effectively inhibited specific kinases involved in tumor growth, showcasing its potential as a lead compound for further drug development.
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound's binding affinity to target enzymes was significantly influenced by the presence of the pyrimidine ring, which enhanced its inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
Reactant of Route 2
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

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